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Compound of Interest

Compound Name: CH-Fubiata

Cat. No.: B10829044 Get Quote

An In-depth Examination of the Chemical Structure, Properties, and Metabolism of a Novel

Synthetic Cannabinoid

Introduction
CH-Fubiata is a recently identified synthetic cannabinoid, a class of compounds designed to

mimic the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component

of cannabis.[1] As a novel psychoactive substance (NPS), CH-Fubiata has emerged in the

recreational drug market, necessitating a thorough understanding of its chemical and

pharmacological characteristics for forensic and research applications. This technical guide

provides a comprehensive overview of the available scientific information on CH-Fubiata, with

a focus on its chemical structure, physicochemical properties, and metabolic fate. While

extensive data on its biological activity remains limited, this document consolidates the current

knowledge to support researchers, scientists, and drug development professionals.

Chemical Structure and Properties
CH-Fubiata, with the IUPAC name N-cyclohexyl-2-(1-(4-fluorobenzyl)indol-3-yl)acetamide, is

characterized by an indole core structure linked to a cyclohexyl group via an acetamide moiety.

[1] The presence of a 4-fluorobenzyl group attached to the indole nitrogen is a notable feature

of its chemical architecture.
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Property Value Reference

IUPAC Name

N-cyclohexyl-2-(1-(4-

fluorobenzyl)indol-3-

yl)acetamide

[1]

Synonyms CH-FUBIACA [1]

CAS Number 922038-77-5 [1]

Chemical Formula C23H25FN2O

Molecular Weight 364.5 g/mol

Exact Mass 365.2024 [M+H]+

Physicochemical Properties
Property Value Reference

Appearance
Plant-Like Material (as

reported in seizures)

Solubility Soluble in methanol

Analytical Data
The identification of CH-Fubiata in seized materials and research settings relies on established

analytical techniques. The following tables summarize the key parameters for its detection.

Gas Chromatography-Mass Spectrometry (GC-MS)
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Parameter Value Reference

Instrument
Agilent 5975 Series GC/MSD

System

Column
Agilent J&W DB-1 (12 m x 200

µm x 0.33 µm)

Carrier Gas Helium (1.46 mL/min)

Injection Port Temp. 265 °C

Transfer Line Temp. 300 °C

MS Source Temp. 230 °C

MS Quad Temp. 150 °C

Oven Program
50 °C for 0 min, 30 °C/min to

340 °C for 2.3 min

Injection Type Splitless

Mass Scan Range 40-550 m/z

Retention Time 8.44 min

Liquid Chromatography-Quadrupole Time-of-Flight Mass
Spectrometry (LC-QTOF-MS)
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Parameter Value Reference

Instrument Not specified

Column
Phenomenex® Kinetex C18

(50 mm x 3.0 mm, 2.6 µm)

Mobile Phase A
Ammonium formate (10 mM,

pH 3.0)

Mobile Phase B 0.1% formic acid in acetonitrile

Gradient
Initial: 95A:5B; 5A:95B over 13

min; 95A:5B at 15.5 min

Autosampler Temp. 15 °C

Injection Volume 10 µL

TOF MS Scan Range 100-510 Da

Retention Time 9.50 min

Synthesis
A detailed, step-by-step synthesis protocol for CH-Fubiata is not publicly available in the

reviewed literature. However, a general synthetic procedure for a structurally similar compound,

N-cyclohexyl-2-(5-fluoro-1H-indol-3-yl)-2-oxoacetamide, has been described. This process

involves the reaction of 5-fluoroindole with oxalyl chloride to form an intermediate, which is then

reacted with cyclohexylamine. It is plausible that a similar synthetic route could be employed for

CH-Fubiata, starting with 1-(4-fluorobenzyl)-1H-indole.

Biological Activity and Pharmacology
There is a significant gap in the scientific literature regarding the quantitative biological activity

of CH-Fubiata. Reports explicitly state that "Little to no information is currently known about the

activity, potency, and/or toxicity of CH-FUBIATA".

For context, a structurally similar synthetic cannabinoid, ADB-FUBIATA, has been studied. In a

β-arrestin2 recruitment assay, ADB-FUBIATA demonstrated a potent and selective agonist
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activity at the human cannabinoid receptor 1 (hCB1), with an EC50 value of 635 nM. It showed

almost no activity at the hCB2 receptor. It is important to note that this data pertains to ADB-

FUBIATA and should not be directly extrapolated to CH-Fubiata without experimental

verification.

Metabolism
The in vitro phase I metabolism of CH-Fubiata has been investigated using human liver

microsomes (HLM). The primary metabolic pathways identified are hydroxylation and N-

dealkylation.

Metabolic Pathways
The major biotransformations of CH-Fubiata involve enzymatic modifications at various

positions on the molecule. The following diagram illustrates the key metabolic routes.
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Figure 1. Metabolic pathways of CH-Fubiata.

The most abundant metabolite identified in in vitro studies is CF15, which is formed through

hydroxylation at the cyclohexane moiety. This metabolite is recommended as a potential

biomarker for confirming CH-Fubiata consumption.

Experimental Protocols
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In Vitro Metabolism Study
The following protocol is based on the methodology described for the metabolic profiling of CH-
Fubiata.

Incubation

Analysis

CH-Fubiata (10 µmol/L)

Incubate for 1 h

Human Liver Microsomes

Dilute Sample

LC-HRMS Analysis

Click to download full resolution via product page

Figure 2. Experimental workflow for in vitro metabolism study.

Procedure:

Incubation: CH-Fubiata (10 µmol/L) is incubated with human liver microsomes for 1 hour.

Sample Preparation: Following incubation, the samples are diluted.

Analysis: The diluted samples are analyzed by liquid chromatography-high-resolution mass

spectrometry (LC-HRMS) to identify the metabolites.

Conclusion
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CH-Fubiata is a novel synthetic cannabinoid with a well-characterized chemical structure and

established analytical methods for its identification. While its metabolic profile has been

investigated, revealing key pathways such as hydroxylation and N-dealkylation, a significant

knowledge gap exists concerning its pharmacological and toxicological properties. The lack of

quantitative data on its biological activity underscores the need for further research to fully

understand its potential effects and risks. This guide provides a foundational summary of the

current scientific knowledge on CH-Fubiata to aid in future research and forensic

investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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